Product packaging for Chloromethanesulfinyl chloride(Cat. No.:CAS No. 36963-28-7)

Chloromethanesulfinyl chloride

Cat. No.: B13253799
CAS No.: 36963-28-7
M. Wt: 133.00 g/mol
InChI Key: HNWFBZCOPDCZBW-UHFFFAOYSA-N
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Description

Historical Context of Sulfinyl Chloride Chemistry

The chemistry of sulfinyl chlorides (R-S(O)Cl) is a significant sub-discipline within organosulfur chemistry. These compounds are the sulfur analogues of acyl chlorides and are characterized by a sulfur atom in the +4 oxidation state. Historically, the development of sulfinyl chloride chemistry followed the broader exploration of sulfur's diverse oxidation states. Sulfinyl chlorides are typically synthesized by the controlled oxidation of corresponding sulfenyl chlorides (R-SCl) or by treating disulfides with chlorine in the presence of acetic anhydride. britannica.com Another common preparative route involves the reaction of thiols with thionyl chloride (SOCl₂).

Sulfinyl chlorides are recognized as valuable electrophilic reagents. They react readily with nucleophiles such as alcohols and amines to produce sulfinate esters (R-S(O)OR') and sulfinamides (R-S(O)NR'₂), respectively. britannica.comrsc.org This reactivity has established them as important intermediates in the synthesis of a wide range of sulfur-containing molecules, including those with significant chirality at the sulfur center. The diastereoselective synthesis of sulfinate esters, for instance, has been achieved using chiral alcohols, which relies on the formation of an intermediate sulfinyl chloride. rsc.org The foundational understanding of these reactions has paved the way for investigating more complex and functionalized sulfinyl chlorides like chloromethanesulfinyl chloride.

Significance of Sulfur-Containing Organochlorine Compounds in Synthetic Methodology

Organochlorine compounds, organic molecules containing one or more carbon-chlorine bonds, are fundamental in synthetic chemistry. wikipedia.org The chlorine atom modifies the physical properties of the parent hydrocarbon, typically increasing density and boiling point, while its ability to act as a leaving group makes aliphatic organochlorides effective alkylating agents. wikipedia.org When a chlorine atom is combined with a sulfur-containing functional group in the same molecule, the resulting compound becomes a powerful and versatile synthetic tool.

Sulfur-containing compounds are ubiquitous in medicinal and materials chemistry, found in a vast number of FDA-approved drugs and playing roles in agrochemicals and polymers. nih.govnih.gov Functional groups such as thioethers, sulfoxides, sulfones, and sulfonamides are considered privileged motifs in drug design. nih.gov The combination of a sulfur functional group and a chloroalkane moiety within a single molecule, as seen in this compound, offers dual reactivity. This allows for sequential or tandem reactions, enabling the construction of complex molecular architectures that might otherwise require more convoluted synthetic pathways. For example, the sulfinyl chloride handle can be used to form a sulfur-nitrogen or sulfur-oxygen bond, while the chloromethyl group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. This dual functionality is a cornerstone of their significance in modern synthetic methodology.

Scope and Research Imperatives for this compound Investigations

The academic investigation of this compound, while not as extensive as that of its sulfonyl analogue (chloromethanesulfonyl chloride), is focused on its unique reactivity and synthetic potential. A key area of research has been its role as an intermediate in complex reaction pathways, such as the "sulfohaloform reaction," a stepwise oxidative cleavage of dialkyl sulfides to yield alkanesulfonyl chlorides. cdnsciencepub.comscribd.com In this process, α-polychlorosulfoxides cleave to form sulfinyl chlorides, which are then hydrolyzed and further oxidized. cdnsciencepub.com

Detailed studies have shown that this compound can be prepared and isolated. For instance, the chlorination of chloromethyl phenyl sulfide (B99878) in aqueous medium yields this compound, which can be rectified at reduced pressure. cdnsciencepub.com Research has also probed its stability under various conditions. In one study, this compound was found to be recovered unchanged after being subjected to chlorinolysis, a reaction condition that leads to C-S bond cleavage in other, more complex sulfinyl chlorides. cdnsciencepub.com This suggests a degree of stability that could be synthetically advantageous.

Current and future research imperatives for this compound include:

Full Reactivity Profiling: A comprehensive mapping of its reactions with a wide array of nucleophiles to establish a predictable pattern of reactivity for its dual functional sites.

Synthetic Applications: Utilizing it as a key building block in the targeted synthesis of novel heterocyclic compounds, particularly those with potential biological activity.

Mechanistic Studies: Investigating the mechanisms of its reactions to better understand the interplay between the sulfinyl chloride group and the α-chloro substituent.

Comparative Studies: Directly comparing its reactivity and synthetic utility against related and more commonly used reagents like methanesulfonyl chloride and benzenesulfonyl chloride.

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula CH₂Cl₂OS
Molecular Weight 133.01 g/mol
Boiling Point 163.5 °C / 760 torr cdnsciencepub.com
Appearance Not specified in sources
Infrared Spectrum (ν_SO) 1150 cm⁻¹ (in CHCl₃) cdnsciencepub.com
¹H NMR (in CDCl₃) δ 4.83 (s) cdnsciencepub.com

Table 2: Related Chloromethane Sulfur Chlorides

Compound NameChemical FormulaSulfur Oxidation StateKey Functional Group
Chloromethanesulfenyl ChlorideCH₂Cl₂S+2-S-Cl
This compound CH₂Cl₂OS +4 -S(O)-Cl
Chloromethanesulfonyl ChlorideCH₂Cl₂O₂S+6-SO₂-Cl

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2Cl2OS B13253799 Chloromethanesulfinyl chloride CAS No. 36963-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethanesulfinyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl2OS/c2-1-5(3)4/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWFBZCOPDCZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021996
Record name Methanesulfinyl chloride, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36963-28-7
Record name Methanesulfinyl chloride, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Chloromethanesulfinyl Chloride and Analogous Sulfinyl Chlorides

Direct Chlorination Approaches for Sulfinyl Chloride Formation

Direct chlorination methods are a primary strategy for forming the sulfinyl chloride functional group. These approaches typically involve the reaction of a sulfur-containing substrate, such as a disulfide or thiol ester, with a chlorinating agent. The key is to control the reaction to achieve the desired sulfinyl oxidation state (-S(O)Cl) without over-oxidation to the sulfonyl chloride (-SO₂Cl).

The chlorinolysis of disulfides is a well-established method for preparing sulfenyl chlorides (R-SCl). wikipedia.org This reaction, often called the Zincke disulfide reaction, involves the cleavage of the disulfide bond (S-S) by elemental chlorine. wikipedia.org

R₂S₂ + Cl₂ → 2 R-SCl

To obtain the target sulfinyl chloride, the initially formed sulfenyl chloride must undergo a subsequent controlled oxidation. This two-step conceptual pathway starts with the chlorination of a suitable disulfide precursor. The resulting sulfenyl chloride can then be oxidized to the corresponding sulfinyl chloride. wikipedia.org For instance, the general conversion of a sulfenyl chloride to a sulfinyl chloride (RS(O)Cl) is a known transformation in organosulfur chemistry. wikipedia.org The direct conversion of disulfides to sulfonyl chlorides with stronger oxidizing conditions is also common, highlighting the need for careful control to isolate the intermediate sulfinyl chloride. researchgate.net

Thiol esters serve as effective precursors for the synthesis of sulfinyl chlorides. The reaction involves an oxidative chlorination process where the thiol ester is treated with a chlorinating agent. For example, thioacetates can be converted into sulfonyl chlorides under certain oxidative chlorination conditions. researchgate.net The successful synthesis of sulfinyl chlorides from these substrates depends on halting the oxidation at the desired intermediate stage. Research has shown that the chlorinolysis of certain thiol esters can proceed to yield sulfinyl chloride derivatives, although in some cases, this can lead to the more stable sulfonyl chloride. cdnsciencepub.com

The chlorination of substrates containing both sulfone and thiol functionalities, such as α-mercaptodimethyl sulfone, provides a specific pathway that involves sulfinyl chloride intermediates. Aqueous chlorinolysis of α-mercaptodimethyl sulfone has been shown to transform the corresponding sulfenyl chloride (3a) into the sulfone-sulfonyl chloride (2). cdnsciencepub.com This transformation necessarily proceeds through a sulfone-sulfinyl chloride intermediate (3b). cdnsciencepub.com The mechanism of these transformations is complex and can involve Pummerer-type rearrangements. scribd.com The study of the chlorination of 1,3,5-trithiane (B122704) in aqueous media, which serves as a model system for producing chloromethanesulfonyl chloride, also elucidates the various intermediates involved, including sulfinyl chlorides. scribd.com

Alternative Synthetic Routes to Chloroalkanesulfinyl Chlorides

Beyond direct chlorination of thiols and disulfides, alternative methods have been developed. A notable process is the "Sulfohaloform reaction," which involves the stepwise oxidative cleavage of dialkyl sulfides. cdnsciencepub.com In this multi-step reaction, dialkyl sulfides are successively halogenated and oxidized to form α-polychlorosulfoxides. scribd.com These intermediates then cleave to yield sulfinyl chlorides, which can be further hydrolyzed and oxidized to the final alkanesulfonyl chlorides. scribd.comcdnsciencepub.com

A practical application of this method is the chlorination of chloromethyl phenyl sulfide (B99878) in an aqueous medium. This reaction was found to afford chloromethanesulfinyl chloride in a 71.7% yield, demonstrating a viable, albeit slow, synthetic route to the target compound. cdnsciencepub.com

PrecursorReagentsProductYield (%)Reference
Chloromethyl phenyl sulfideChlorine, WaterThis compound71.7 cdnsciencepub.com
1,3,5-TrithianeChlorine, WaterChloromethanesulfonyl chloride (via sulfinyl chloride intermediate)Not specified scribd.com

Optimization of Reaction Conditions for Enhanced Selectivity and Yield in this compound Synthesis

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of multiple reaction variables. The inherent challenge lies in preventing over-oxidation to the more stable chloromethanesulfonyl chloride. Modern organic synthesis often employs systematic approaches, such as Design of Experiments (DoE), to navigate the complex interplay of these factors. nih.govmedpharmres.com

Key parameters that require optimization include:

Temperature: The reaction temperature must be controlled to manage the exothermic nature of chlorination and prevent side reactions or decomposition.

Reagent Stoichiometry: The molar ratio of the chlorinating agent to the sulfur substrate is critical. An excess of the chlorinating agent can lead to the formation of sulfonyl chloride, while an insufficient amount will result in incomplete conversion.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway. Solvents like methylene (B1212753) chloride and acetic acid have been used in related preparations. cdnsciencepub.comorgsyn.org

Reaction Time: The duration of the reaction must be sufficient for complete conversion of the starting material but short enough to minimize the formation of byproducts. For example, the chlorination of chloromethyl phenyl sulfide was noted to take a long time to reach completion. cdnsciencepub.com

Catalyst: In some synthetic protocols for related compounds, catalysts are employed to enhance reaction rates and selectivity. google.com

The table below outlines the variables that are typically considered for optimization in such a synthesis.

Table 1: Key Parameters for Optimization in this compound Synthesis

Parameter Variable Range/Type Potential Impact on Synthesis
Temperature Low to ambient (e.g., -10°C to 40°C) Controls reaction rate and selectivity; prevents decomposition.
Solvent Aprotic (e.g., CH₂Cl₂), Acidic (e.g., Acetic Acid) Affects solubility, reaction pathway, and stability of intermediates.
Chlorinating Agent Cl₂, SO₂Cl₂, NCS Choice of agent affects reactivity and handling requirements.
Molar Ratios Substrate:Chlorinating Agent Crucial for controlling the degree of oxidation and preventing byproduct formation.
Reaction Time Minutes to hours Determines the extent of conversion and potential for side reactions.

| Addition Rate | Slow, dropwise addition | Manages exothermicity and maintains optimal reagent concentration. |

Challenges in the Preparation of Stable and Pure this compound

The preparation of this compound is accompanied by significant challenges related to the compound's stability and purification. Sulfinyl chlorides are inherently reactive intermediates, making their isolation in a pure form difficult.

A primary challenge is the compound's sensitivity to moisture. Hydrolysis is a common side reaction, where the sulfinyl chloride reacts with water to form the corresponding sulfinic acid, which can then be oxidized to the sulfonic acid or, in the presence of chlorine, directly to the sulfonyl chloride. For example, the chlorinolysis of methanesulfinyl chloride in methylene chloride was observed to produce methanesulfonyl chloride as a byproduct, a reaction attributed to the presence of residual moisture. cdnsciencepub.com This highlights the need for strictly anhydrous reaction conditions.

Another challenge is preventing over-oxidation. The energy barrier to oxidize the sulfinyl chloride to the corresponding sulfonyl chloride is often low, making it difficult to stop the reaction at the desired intermediate stage. This is particularly true when using strong chlorinating and oxidizing agents.

Chemical Reactivity and Mechanistic Investigations of Chloromethanesulfinyl Chloride

Pathways of Disproportionation in Sulfinyl Chlorides, including Chloromethanesulfinyl Chloride

Disproportionation is a type of redox reaction where a substance is simultaneously oxidized and reduced, forming two different products. While the specific pathways for this compound are not extensively detailed in the provided research, the phenomenon is known to occur in related sulfur compounds. For instance, chlorine dioxide undergoes disproportionation in basic solutions, forming chlorite (B76162) (ClO₂⁻) and chlorate (B79027) (ClO₃⁻) ions through concurrent pathways that are dependent on the concentration of chlorine dioxide. nih.gov In the context of halogens like chlorine, disproportionation involves the simultaneous oxidation and reduction of the halogen. youtube.com This general principle of a single reactant forming both a more oxidized and a more reduced species is central to understanding the potential disproportionation behavior of sulfinyl chlorides.

Chlorinolysis Reactions of this compound

Chlorinolysis involves the cleavage of a chemical bond by the action of chlorine. The behavior of this compound under chlorinolysis conditions has been a subject of specific investigation.

Observations of Unchanged Recovery under Specific Chlorinolysis Conditions

Research has shown that the chlorinolysis of this compound in methylene (B1212753) chloride resulted in the quantitative recovery of the unchanged sulfinyl chloride. cdnsciencepub.comscribd.com To ensure that the solvent was not a participant in any potential reaction, a subsequent experiment was conducted in carbon tetrachloride, which also showed no presence of methylene chloride in the final product, confirming the stability of this compound under these specific chlorinolysis conditions. cdnsciencepub.comscribd.com

Analysis of C-S Bond Cleavage Phenomena in Sulfinyl Chloride Chlorinolyses

The cleavage of the carbon-sulfur (C-S) bond is a significant phenomenon observed in the chlorinolysis of certain sulfinyl chlorides, although it is not a universal outcome. cdnsciencepub.com For instance, the chlorinolysis of a sulfinyl chloride like PhCH₂CH₂SOCl did not result in the formation of phenethyl chloride, indicating the C-S bond remained intact. cdnsciencepub.com However, the chlorinolysis of other more complex sulfinyl chlorides and related sulfinate esters has shown unprecedented C-S bond cleavage. cdnsciencepub.comingentaconnect.comcdnsciencepub.com This suggests that the structural features of the sulfinyl chloride play a crucial role in determining whether C-S bond scission occurs during chlorinolysis. These findings have indicated a need to revise simpler mechanistic proposals for C-S bond rupture that were previously suggested for related sulfur compounds like α-sulfonyl sulfoxides. cdnsciencepub.com

Formation of Related Sulfur Compounds during Chlorinolysis

During the investigation of sulfinyl chloride chlorinolysis, the formation of other sulfur-containing compounds has been observed. For example, the chlorinolysis of methanesulfinyl chloride in methylene chloride yielded not only unchanged starting material but also a 13.5% yield of methanesulfonyl chloride. cdnsciencepub.com This transformation is thought to occur through the hydrolysis of intermediate oxodichlorosulfonium cations by residual moisture present in the solvent. cdnsciencepub.com In other systems, the chlorination of sulfenate esters has been used to produce sulfinyl chlorides, which can then be further chlorinated to the corresponding sulfonyl chlorides. cdnsciencepub.com

Nucleophilic Attack on the Sulfur Center of Sulfinyl Chlorides

The sulfur atom in sulfinyl chlorides is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of their synthetic utility.

Formation of Sulfinamides from Amines

Sulfinyl chlorides readily react with primary and secondary amines to form sulfinamides. orgsyn.orgnih.gov This reaction is a type of nucleophilic substitution at the sulfur atom, where the amine nitrogen acts as the nucleophile, displacing the chloride ion. fiveable.metandfonline.com The general transformation involves the attack of the amine on the sulfinyl chloride, leading to the formation of a new sulfur-nitrogen bond. This method is a common and direct route for the synthesis of sulfinamides, which are themselves valuable intermediates and functional groups in organic and medicinal chemistry. nih.govnih.govsigmaaldrich.combeilstein-journals.org

Derivatization to Sulfinate Esters from Alcohols

This compound and related sulfinyl chlorides are valuable reagents for the synthesis of sulfinate esters through their reaction with alcohols. orgsyn.org This transformation provides a direct route to this important class of sulfur compounds. The reaction generally proceeds at low temperatures, where the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfinyl chloride and displacing the chloride ion. orgsyn.orglibretexts.org A base, such as pyridine (B92270) or 2,6-lutidine, is typically employed to neutralize the hydrochloric acid generated during the reaction. nih.govyoutube.com

The formation of the sulfonate ester linkage occurs with retention of configuration at the alcohol's carbon center because the C-O bond is not broken during the reaction. youtube.com This characteristic is particularly useful in stereoselective synthesis. The general scheme for this derivatization is the SN2-type displacement of chloride from the sulfinyl chloride by the alcohol. youtube.com

Recent advancements have focused on the catalytic asymmetric synthesis of sulfinate esters from sulfinyl chlorides and alcohols. nih.govntu.edu.sg These methods often utilize chiral catalysts, such as peptides or Cinchona alkaloids, to achieve dynamic kinetic resolution of the sulfinyl chlorides, yielding enantioenriched sulfinate esters. nih.gova-star.edu.sg

A specific example of this type of reaction involves the esterification of a neopentyl-type alcohol with trithis compound, a related polyhalogenated sulfinyl chloride. The reaction, conducted in the presence of 2,6-lutidine, smoothly yields the corresponding sulfinate ester as a crystalline solid. nih.govmdpi.com

Table 1: Example of Sulfinate Ester Synthesis

Reactant 1 Reactant 2 Base Solvent Yield Reference

Mechanistic Studies on Related Sulfur-Halogen Transformations

The reactivity of sulfinyl chlorides is governed by the nature of the sulfur-halogen bond and the potential for various reactive intermediates to form. researchgate.netlibretexts.org These intermediates are typically short-lived, high-energy species that dictate the course of the chemical reaction. libretexts.orguomustansiriyah.edu.iq

In the chlorinolysis of sulfur compounds, highly reactive intermediates are often postulated to explain the observed products. One such proposed species is the oxodichlorosulfonium cation, [R-S(O)Cl₂]⁺. This cation features a positively charged, tetracoordinate sulfur atom, making it an exceptionally potent electrophile.

While direct observation of these intermediates is challenging due to their transient nature, their existence is inferred from reaction outcomes. uomustansiriyah.edu.iqddugu.ac.in The formation of an oxodichlorosulfonium cation would occur from the reaction of a sulfinyl chloride with an external source of electrophilic chlorine. The resulting cation is highly activated towards nucleophilic attack or rearrangement. The stability of such cationic intermediates can be influenced by the nature of the "R" group, with electron-donating groups providing stabilization. uomustansiriyah.edu.iqlibretexts.org The concept is analogous to other reactive species like carbocations and oxonium ions, which are central to explaining many organic reaction mechanisms. ddugu.ac.in

The Pummerer rearrangement is a classic reaction in organosulfur chemistry, traditionally involving the conversion of a sulfoxide (B87167) with an α-hydrogen into an α-acyloxy thioether using an acid anhydride. wikipedia.orgorganicreactions.org The mechanism involves the formation of an electrophilic thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. wikipedia.orgchemistry-reaction.com

Evidence suggests that a Pummerer-type rearrangement can occur during the chlorinolysis of α-sulfonyl sulfinyl chlorides. researchgate.netcdnsciencepub.com In this context, the sulfinyl chloride itself is the substrate, and the reaction is initiated by chlorine rather than an anhydride. The chlorination of the sulfinyl chloride group is believed to generate a key intermediate analogous to the acyloxysulfonium salt seen in the traditional Pummerer reaction. wikipedia.orgchemistry-reaction.com This intermediate then undergoes elimination to form a sulfur-stabilized carbocation (a thionium ion). wikipedia.org Subsequent attack by a chloride ion (acting as the nucleophile) at the α-carbon results in the final α-chloro thioether product. wikipedia.org The successful synthesis and subsequent chlorinolysis of specific α-mercaptodimethyl sulfones have provided strong supporting evidence for this mechanistic pathway. researchgate.netcdnsciencepub.com

Key Steps in the Pummerer Rearrangement Mechanism: chemistry-reaction.com

Activation: Acylation of the sulfoxide oxygen to form an acyloxysulfonium salt.

Deprotonation: Loss of a proton from the α-carbon to create an acylsulfonium ylide.

Rearrangement: Cleavage of the sulfur-oxygen bond to yield a sulfur-substituted carbocation (thionium ion).

Nucleophilic Capture: Attack of a nucleophile on the carbocation to form the final product.

In addition to ionic pathways, reactions involving sulfur-chlorine bonds can also proceed through radical mechanisms. researchgate.net These reactions are characterized by intermediates with unpaired electrons and are typically initiated by heat or light. utexas.edufiveable.me

Sulfur-Chlorine Bond Cleavage: The homolytic cleavage of a sulfur-chlorine bond in a molecule like this compound results in the formation of a sulfinyl radical (CH₂Cl-S(O)•) and a chlorine radical (Cl•). masterorganicchemistry.com This initiation step generates two highly reactive species. fiveable.me The energy required for this bond breaking, known as the bond dissociation enthalpy, is a key thermodynamic parameter. researchgate.net The subsequent reactions of these radical intermediates define the propagation phase of the radical chain reaction. fiveable.melibretexts.org Evidence for such radical pathways can come from studies of product distribution and the use of radical trapping agents. uomustansiriyah.edu.iqlibretexts.org

Applications of Chloromethanesulfinyl Chloride in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Organosulfur Compounds

Chloromethanesulfinyl chloride is a valuable precursor for the synthesis of a range of organosulfur compounds. Its reactions are characterized by the displacement of the chloride ion by various nucleophiles, leading to the formation of new sulfur-carbon, sulfur-nitrogen, and sulfur-oxygen bonds.

Generation of Sulfinic Acids from Hydrolysis

The hydrolysis of this compound provides a direct route to chloromethanesulfinic acid. This reaction is analogous to the ready hydrolysis of methanesulfinyl chloride, which serves as a convenient source of methanesulfinic acid. orgsyn.org The high reactivity of the sulfinyl chloride functional group facilitates its reaction with water, where the water molecule acts as a nucleophile, attacking the electrophilic sulfur atom. This is followed by the elimination of hydrogen chloride to yield the corresponding sulfinic acid.

The general mechanism for the hydrolysis of a sulfinyl chloride is a nucleophilic addition-elimination process. The oxygen atom of a water molecule attacks the sulfur atom of the sulfinyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the oxonium ion results in the formation of the sulfinic acid.

Utility in the Construction of Sulfinamides

This compound is a useful reagent for the synthesis of sulfinamides, which are valuable intermediates in organic synthesis and are present in some biologically active molecules. The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfur atom of the sulfinyl chloride, leading to the formation of a sulfur-nitrogen bond. This reaction is analogous to the reaction of methanesulfinyl chloride with aromatic amines at low temperatures to form sulfinamides. orgsyn.org

The general reaction proceeds readily, with the amine's lone pair of electrons attacking the electrophilic sulfur center. This is followed by the expulsion of the chloride ion. Typically, a base is added to neutralize the hydrogen chloride that is formed as a byproduct. The versatility of this reaction allows for the synthesis of a wide array of N-substituted chloromethanesulfinamides by varying the amine component.

Amine TypeProduct
Primary Amine (R-NH₂)N-Alkyl/Aryl-chloromethanesulfinamide (ClCH₂S(O)NHR)
Secondary Amine (R₂NH)N,N-Dialkyl/Diaryl-chloromethanesulfinamide (ClCH₂S(O)NR₂)

Applications in the Preparation of Sulfinate Esters

In a similar fashion to the synthesis of sulfinamides, this compound can be employed in the preparation of sulfinate esters. This transformation is achieved by reacting the sulfinyl chloride with an alcohol. The oxygen atom of the alcohol acts as the nucleophile, attacking the sulfur atom and displacing the chloride ion to form a new sulfur-oxygen bond. This reaction is analogous to the formation of sulfinate esters from methanesulfinyl chloride and alcohols. orgsyn.org

The reaction is typically carried out in the presence of a base to scavenge the hydrogen chloride produced. The utility of this method lies in its ability to generate a variety of sulfinate esters by simply changing the alcohol used in the reaction. These sulfinate esters can serve as important intermediates in further synthetic transformations. A study on the methanesulfonylation of hindered alcohols unexpectedly yielded chloromethanesulfinates, highlighting a potential synthetic route to these compounds.

Synthetic Intermediacy in Complex Molecular Architectures (Conceptual Basis)

While specific examples of this compound as a key intermediate in the total synthesis of complex natural products are not extensively documented, its fundamental reactivity provides a strong conceptual basis for such applications. The sulfinyl chloride moiety can be envisioned as a handle to introduce the chloromethylsulfinyl group into intricate molecular frameworks. This group can then be further manipulated or can serve to modulate the electronic or steric properties of the molecule.

The introduction of the chloromethylsulfinyl group can be a strategic step in a synthetic sequence. For instance, the sulfur atom can act as a chiral center, allowing for diastereoselective reactions at a later stage. Furthermore, the chlorine atom on the methyl group offers a site for subsequent nucleophilic substitution, enabling the elaboration of the carbon skeleton. The sulfinyl group itself can be oxidized to the corresponding sulfonyl group or reduced to a sulfide (B99878), providing access to a range of sulfur-containing functionalities within a complex molecule.

Development of Novel Synthetic Transformations Utilizing the Sulfinyl Chloride Moiety

The inherent reactivity of the sulfinyl chloride group in this compound makes it a candidate for the development of novel synthetic transformations. Research into the reactions of sulfonyl chlorides, which are structurally related, has revealed a rich and diverse chemistry, including their use as sources of sulfenes, and in sulfonylation and sulfenylation reactions. magtech.com.cn By analogy, the sulfinyl chloride moiety of this compound could potentially participate in similar, yet distinct, chemical transformations.

For example, the generation of a "sulfinene" (the sulfur(IV) analog of a sulfene) intermediate from this compound under specific reaction conditions could open up new avenues for cycloaddition reactions and the synthesis of novel sulfur-containing heterocycles. Furthermore, transition-metal-catalyzed cross-coupling reactions involving the S-Cl bond of sulfinyl chlorides could provide a novel method for the formation of carbon-sulfur bonds, a transformation of significant importance in medicinal and materials chemistry. While these applications are currently speculative for this compound itself, they represent fertile ground for future research in the field of organosulfur chemistry.

Computational Chemistry and Theoretical Investigations of Chloromethanesulfinyl Chloride

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical (QM) methods are fundamental to describing the electronic structure and bonding in molecules, providing a basis for understanding their stability and reactivity. nih.govarxiv.org For chloromethanesulfinyl chloride, QM calculations illuminate the nature of its key covalent bonds and the distribution of electron density. The electronic structure problem is typically addressed by solving the time-independent Schrödinger equation, often using approximations like the Born-Oppenheimer approximation, which decouples the motion of electrons and nuclei. nih.gov

Studies on analogous compounds, such as methanesulfinyl chloride and other sulfinyl derivatives, provide a framework for understanding this compound. acs.org The central sulfur atom in a sulfinyl chloride is chiral and exists in a pyramidal geometry. It is bonded to a chlorine atom, an oxygen atom (via a double bond), and a carbon atom. Quantum mechanical calculations, including Hartree-Fock and higher-level methods, are used to determine the optimized geometry, bond lengths, and bond angles. acs.org

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. For sulfinyl chlorides, the HOMO is often localized on the sulfur and oxygen atoms, while the LUMO is typically associated with the antibonding orbital of the sulfur-chlorine (S-Cl) bond. This distribution makes the sulfur atom an electrophilic center, susceptible to attack by nucleophiles. Ab initio molecular dynamics studies on aqueous chloride have shown how the HOMO energy can oscillate based on the local solvation environment, a principle that also applies to the reactive orbitals of this compound. rsc.org

A complete quantum mechanical study on the photodissociation of molecular chlorine highlights the level of detail that can be achieved, calculating the magnitudes and phases of all relevant photofragment T-matrices, which is the computational equivalent of a "complete experiment". researchgate.net While a study of this depth has not been conducted on this compound specifically, the methodology exists to rigorously probe its electronic states and bonding.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational efficiency, making it ideal for studying the reactivity of organic molecules. researchgate.netscirp.org DFT is used to calculate a variety of molecular properties and reactivity descriptors that predict how a molecule like this compound will behave in a chemical reaction. mdpi.commdpi.com

Key global reactivity descriptors derived from DFT include electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N). mdpi.com These indices provide a quantitative measure of a molecule's tendency to accept or donate electrons, allowing for the prediction of its behavior in polar reactions. mdpi.com For this compound, the strong electron-withdrawing effects of the chlorine and oxygen atoms render the sulfur atom highly electrophilic.

DFT calculations employ various exchange-correlation functionals (e.g., B3LYP, M062X) and basis sets (e.g., 6-31G(d), aug-cc-pVDZ) to model the electronic system. acs.orgtishreen.edu.synumberanalytics.com The choice of functional and basis set is critical for obtaining accurate results and must be carefully considered for the specific system and properties being investigated. sumitomo-chem.co.jp

Below is a table showing typical DFT functionals and basis sets used in the study of related organosulfur compounds.

FunctionalBasis SetApplicationReference
B3LYP6-31G**Study of reaction mechanisms (e.g., sulfonation of N-Boc derivatives) uv.es
B3LYPaug-cc-pVDZNucleophilic substitution at sulfur in methanesulfinyl derivatives acs.org
M062X6-31g(d)Study of addition reactions involving methanesulfonyl chloride tishreen.edu.sy
PW91(GGA)Study of chlorine adsorption on transition metal surfaces rsc.org

These methods are instrumental in building a theoretical foundation for predicting how this compound will interact with other reagents.

A primary application of DFT is the elucidation of complex reaction mechanisms. numberanalytics.com By mapping the potential energy surface (PES) of a reaction, researchers can identify intermediates and, crucially, the transition states that connect them. numberanalytics.comsumitomo-chem.co.jp The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's feasibility and rate.

Computational studies on the reaction of methanesulfinyl chloride (a close analog of this compound) with methanol (B129727) in the presence of a base have provided detailed mechanistic insights. nih.gov These studies evaluated two primary pathways:

Ion Pair Mechanism: The base first displaces the chloride ion, which is followed by the alcohol's attack.

Neutral Mechanism: The chloride remains bonded to the sulfur until it is displaced by the incoming nucleophile (methanol).

DFT calculations showed that the neutral mechanism is preferred, possessing a lower free energy barrier. nih.gov The calculations also revealed a concerted transition state where the alcohol approaches the sulfur atom while transferring a proton to the sulfinyl oxygen, a process facilitated by the presence of a base that lowers the activation barrier significantly. nih.gov

Similarly, DFT has been used to study nucleophilic substitution reactions at the sulfur atom for a range of sulfinyl derivatives. acs.org These studies often find a triple-well potential energy surface, corresponding to the reactants, a central tetracoordinate-sulfur intermediate, and the products, with small activation barriers on either side of the central minimum. acs.org The geometry of these intermediates is typically an unsymmetrical trigonal bipyramid. acs.org The identification of transition states is confirmed by frequency calculations, where a true transition state has exactly one imaginary frequency. numberanalytics.comsioc-journal.cn

Computational chemistry, particularly DFT, can be used to predict spectroscopic properties, which aids in the identification and characterization of molecules. By calculating properties like vibrational frequencies (for infrared spectroscopy) and nuclear magnetic shielding constants (for NMR spectroscopy), theoretical spectra can be generated and compared with experimental data.

While specific predicted spectra for this compound are not widely published, the methodology is well-established. For instance, machine learning models trained on DFT-calculated electronic descriptors have been shown to predict absorption spectra with high accuracy. nih.gov These electronic descriptors often include orbital energy differences and transition dipole moments obtained from low-cost DFT calculations. nih.gov Such approaches can predict not only the absorption spectrum but also the character of electronic excited states. nih.gov For new or transient species generated in reactions involving this compound, these predictive tools are invaluable for confirming their structure.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the conformational flexibility and dynamic behavior of a system. nih.gov For a flexible molecule like this compound, rotation around the C-S single bond can lead to different conformers. MD simulations can explore the conformational landscape, identify the most stable conformers, and determine the energy barriers for interconversion between them.

This dynamic information is crucial because a molecule's reactivity can be highly dependent on its conformation. An MD simulation can reveal which conformations are most populated and which are most likely to lead to a reaction. The general process involves setting up a model of the molecular system, often from crystallographic or QM-optimized data, and then using a force field (a set of parameters describing the potential energy of the system) to calculate the forces on each atom and simulate their motion using Newtonian physics. nih.gov

MD simulations are widely used to study the dynamics of biomolecules, such as the interaction between proteins and ligands, and to identify druggable allosteric sites. nih.govmdpi.combiorxiv.org In the context of small molecules like this compound, MD can be used to understand how the molecule behaves in a solvent, how it approaches a reaction partner, and how its internal flexibility influences the orientation required for a reaction to occur. mdpi.com

Theoretical Frameworks for Sulfur-Halogen Bond Reactivity

The reactivity of this compound is dominated by the nature of its sulfur-halogen (S-Cl) bond. Theoretical frameworks are essential for understanding the mechanisms by which this bond breaks and new bonds form at the sulfur center. Computational studies on sulfinyl and sulfonyl chlorides have explored the fundamental mechanisms of nucleophilic substitution at the sulfur atom. acs.orgresearchgate.netmdpi.com

Two primary mechanistic pathways are often considered for nucleophilic substitution at a tetracoordinate sulfur atom: mdpi.com

Concerted S-N-2 Mechanism: This is a single-step process with a single transition state, analogous to the classic S-N-2 reaction at carbon. The nucleophile attacks the sulfur atom, and the leaving group (chloride) departs simultaneously.

Stepwise Addition-Elimination (A-E) Mechanism: This pathway involves the formation of a hypervalent, pentacoordinate sulfur intermediate (a sulfurane). This intermediate then breaks down by expelling the leaving group.

DFT calculations on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that the mechanism can depend on the specific reactants. The chloride exchange was found to proceed via a synchronous S-N-2 mechanism, whereas the analogous fluoride (B91410) exchange occurred through an A-E mechanism involving a stable intermediate. mdpi.com Studies on the chlorinolysis of sulfinyl chlorides have also uncovered instances of C-S bond cleavage, indicating that the reaction pathways can be complex and dependent on the substrate's structure. cdnsciencepub.comcdnsciencepub.com The Pummerer rearrangement is another important reaction class for sulfur compounds, involving nucleophilic attack on a thionium (B1214772) species. acs.org

In Silico Design of Novel Transformations and Catalytic Cycles

Computational chemistry is increasingly used not just to understand existing reactions but also to design new ones. This in silico design involves using theoretical calculations to predict the feasibility of novel transformations and to design catalysts that can facilitate them. rsc.org

The initial steps in these synthetic routes often involve the reaction of a starting material with chloromethanesulfonyl chloride, a related compound, to form key intermediates. acs.org While direct examples of in silico design of new reactions specifically for this compound are not prominent in the literature, the theoretical tools are well-developed. DFT can be used to explore potential reaction pathways, such as C-H bond sulfuration, or to design catalysts for enantioselective transformations, providing a powerful method for accelerating the discovery of new synthetic methodologies. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) is instrumental in confirming the hydrogen framework of a molecule. For chloromethanesulfinyl chloride, the ¹H NMR spectrum provides a distinct signal that confirms the presence of the chloromethyl (ClCH₂–) group. Research findings have identified a singlet at approximately δ 4.83 ppm in a deuterochloroform (CDCl₃) solvent. The appearance of a singlet is indicative of the two chemically equivalent protons on the methylene (B1212753) group. The significant downfield chemical shift (δ 4.83) is attributed to the strong deshielding effect exerted by the adjacent electronegative chlorine atom and the sulfinyl chloride (–SOCl) group.

Parameter ¹H NMR Data for this compound
Chemical Shift (δ) 4.83 ppm
Solvent CDCl₃
Multiplicity Singlet (s)
Integration 2H
Assignment ClCH ₂SOCl

Table 1: ¹H NMR Spectroscopic Data for this compound.

While specific ³⁵Cl NMR data for this compound is not extensively documented in scientific literature, the technique is theoretically well-suited for its analysis. Chlorine possesses two NMR-active quadrupolar nuclei, ³⁵Cl and ³⁷Cl, with ³⁵Cl being the more sensitive and commonly used isotope. This technique is highly sensitive to the electronic environment of the chlorine atoms within a molecule.

In the structure of this compound, there are two distinct chlorine environments:

The chlorine atom covalently bonded to the carbon of the methyl group (C–Cl).

The chlorine atom covalently bonded to the sulfur atom of the sulfinyl group (S–Cl).

A ³⁵Cl NMR spectrum would be expected to show two separate resonances, each corresponding to one of these unique chlorine nuclei. The chemical shifts and, particularly, the signal line widths would differ significantly due to the differences in covalent bonding, local geometry, and the electric field gradient at each nucleus. This would allow for the direct observation and differentiation of the two chloride types within the same molecule.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.

For this compound, mass spectrometry reveals a characteristic fragmentation pattern. Electron ionization (EI) mass spectrometry studies have reported notable fragment ions at m/z 49 and 62. The fragment at m/z 49 can be confidently assigned to the chloromethyl cation, [CH₂³⁵Cl]⁺, which forms upon cleavage of the C–S bond. The presence of chlorine's major isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a corresponding isotopic peak for this fragment at m/z 51, [CH₂³⁷Cl]⁺, with an intensity of about one-third of the m/z 49 peak. The molecular ion peak [ClCH₂SOCl]⁺ would be expected to exhibit a distinctive pattern due to the presence of two chlorine atoms, with relative peak intensities for the M, M+2, and M+4 ions.

m/z Value Proposed Fragment
49[CH₂³⁵Cl]⁺
62Unassigned Fragment

Table 2: Key Mass Spectrometry Fragmentation Data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by a strong absorption band indicative of the sulfoxide (B87167) group (S=O). Research has identified this characteristic S=O stretching vibration at 1150 cm⁻¹. This absorption is a key diagnostic peak for sulfinyl chlorides. Other expected vibrations, though not always explicitly reported, would include C–H stretching modes for the methylene group and absorptions in the fingerprint region corresponding to C–S and C–Cl bond stretches.

Frequency (cm⁻¹) Vibrational Mode Functional Group
1150Stretch (ν)S=O (Sulfoxide)

Table 3: Principal Infrared Absorption Band for this compound.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. Given the reactive nature of sulfinyl chlorides, specific methods must be employed.

Distillation under reduced pressure is the primary method reported for the purification of simple sulfinyl chlorides like the closely related methanesulfinyl chloride. This technique is suitable for thermally sensitive compounds as it allows for boiling at a lower temperature, minimizing decomposition.

For purity assessment, gas chromatography (GC) can be utilized. However, due to the thermal lability and reactivity of this compound, care must be taken to avoid degradation in the high-temperature injector or on the column. Analysis would require optimized, mild conditions. High-performance liquid chromatography (HPLC) offers an alternative for purity analysis. A reverse-phase column with a non-aqueous mobile phase would be necessary to prevent the rapid hydrolysis that sulfinyl chlorides undergo in the presence of water.

Refractometry and Density Measurements for Characterization

Physical properties such as refractive index and density are important parameters for the characterization of a liquid compound. While experimentally determined values for this compound are not widely available, data from its structural analog, methanesulfinyl chloride (CH₃SOCl), provides a reasonable estimation of the expected values. For methanesulfinyl chloride, the refractive index and density have been reported and serve as a useful reference point. These physical constants are sensitive to purity and can be used as a quality control measure.

Physical Property Value for Methanesulfinyl Chloride (Analogue)
Refractive Index (n_D_²⁵) 1.5038
Density (d²⁵₄) 1.3706 g/cm³

Table 4: Physical Property Data for the Analogue Compound Methanesulfinyl Chloride.

Future Research Directions and Emerging Areas

Development of More Efficient and Selective Synthetic Routes

While established methods for the synthesis of chloromethanesulfinyl chloride exist, ongoing research is focused on developing more efficient, selective, and environmentally benign pathways. A key area of investigation is the refinement of the "sulfohaloform" reaction, which involves the stepwise oxidative cleavage of dialkyl sulfides. cdnsciencepub.com This process, which proceeds through the successive halogenation and oxidation of dialkyl sulfides to α-polychlorosulfoxides followed by cleavage to sulfinyl chlorides, offers a potentially versatile route. cdnsciencepub.com Further research could optimize reaction conditions to improve yields and minimize byproducts.

Another promising avenue is the development of novel catalytic systems. For instance, environmentally friendly, metal-free methods for synthesizing sulfonyl chlorides and bromides from thiols using ammonium (B1175870) nitrate (B79036) and oxygen as a terminal oxidant have been developed. rsc.org Adapting such green chemistry principles to the synthesis of this compound could significantly reduce the use of hazardous reagents and solvents. rsc.org

Furthermore, processes for preparing chloromethanesulfonyl chloride, a related compound, from the sodium salt of chloromethanesulfonic acid using various chlorinating agents in phosphoryl chloride as a solvent have been patented. google.comgoogle.com Investigating analogous reactions for the direct and high-yield synthesis of this compound could be a valuable research direction.

In-depth Exploration of Undiscovered Mechanistic Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for expanding its synthetic utility. The "sulfohaloform reaction" provides a rich area for mechanistic study, particularly in delineating the precise steps of halogenation, oxidation, and cleavage under various conditions. cdnsciencepub.com For example, the chlorination of 1,3,5-trithiane (B122704) in aqueous media serves as a model system to elucidate the intermediates involved in the conversion to chloromethanesulfonyl chloride, a process that shares intermediates with this compound formation. scribd.com

The decomposition of related compounds like methanesulfenyl chloride, which can produce a variety of sulfur-containing products, highlights the complexity of potential side reactions. researchgate.net Uncertainty still exists regarding whether these decompositions proceed via ionic or free-radical mechanisms. researchgate.net Detailed mechanistic studies, potentially employing techniques like electron spin resonance (esr) spectroscopy, could clarify these pathways for this compound and its reactions.

The Pummerer rearrangement of chlorosulfonium chlorides, which involves an E2-type elimination, is another relevant mechanistic area. cdnsciencepub.com Investigating the applicability and variations of this mechanism in reactions of this compound could uncover new synthetic transformations.

Catalytic Transformations Involving this compound

The exploration of catalytic transformations involving this compound is a rapidly emerging field with significant potential. While research on direct catalytic applications of this compound is still developing, studies on related sulfonyl chlorides provide a strong foundation. For instance, iron-catalyzed regio- and stereoselective chlorosulfonylation of terminal alkynes with aromatic sulfonyl chlorides has been demonstrated. researchgate.net Investigating similar iron-catalyzed or other transition metal-catalyzed additions of this compound to unsaturated bonds could lead to novel and efficient methods for creating complex molecules.

Palladium-catalyzed reactions also offer a promising avenue. The palladium-catalyzed chlorothiolation of terminal alkynes with sulfenyl chlorides provides a complementary route to chloroalkenyl sulfides. researchgate.net Adapting this methodology to this compound could enable the synthesis of a new class of functionalized alkenyl sulfoxides. The merging of C–H activation with photoredox catalysis is another exciting frontier. beilstein-journals.org Dual catalytic systems, for example, have been used for the C2-acylation of indoles. beilstein-journals.org Exploring the potential of this compound in such dual catalytic cycles could unlock unprecedented synthetic transformations.

Furthermore, the development of catalytic systems that can control the reactivity of the different functional groups within the this compound molecule would be highly valuable. This could enable selective transformations at either the sulfinyl chloride moiety or the chloromethyl group.

Integration of Advanced Computational Approaches with Experimental Studies

The synergy between computational chemistry and experimental studies offers a powerful tool for advancing our understanding and application of this compound. Computational methods can provide invaluable insights into the molecule's electronic structure, reactivity, and reaction mechanisms. nih.govdur.ac.uk For example, Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state geometries, and rationalize observed selectivities. cacrdelhi.com

Advanced computational methodologies are increasingly used in the discovery of new compounds and in understanding reaction kinetics. nih.govresearchgate.net For instance, computational screening of potential catalysts for transformations involving this compound could accelerate the discovery of new and efficient synthetic methods. msu.edu Molecular dynamics simulations could be used to study the behavior of this compound in different solvent environments, providing insights that could help optimize reaction conditions. mdpi-res.com

By combining computational predictions with experimental validation, researchers can gain a more comprehensive understanding of the factors that govern the reactivity of this compound. This integrated approach can guide the rational design of new experiments, leading to the development of more efficient and selective synthetic methodologies.

Exploration of New Applications in Specialized Organic Synthesis

This compound's unique combination of reactive functional groups makes it a potentially valuable reagent in specialized areas of organic synthesis. Its ability to introduce the chloromethylsulfinyl group could be exploited in the synthesis of novel heterocyclic compounds and complex natural product analogues. For instance, related sulfonyl chlorides are used in the synthesis of Wieland-Miescher ketone analogues and in the preparation of sulfonamides with potential biological activity. ucl.ac.uk

The development of domino reactions involving this compound is another promising area. One-pot sulfonylation/intramolecular thia-Michael addition protocols have been reported for the synthesis of 1,5,2-dithiazepine 1,1-dioxides using 2-chloroethanesulfonyl chloride. Similar strategies employing this compound could provide efficient access to new classes of sulfur-containing heterocycles.

Furthermore, the application of this compound in the synthesis of molecules with specific biological or material properties is an area ripe for exploration. For example, sulfonyl chlorides are precursors to sulfonamides, a class of compounds with a wide range of pharmaceutical applications. magtech.com.cn Investigating the biological activity of compounds derived from this compound could lead to the discovery of new therapeutic agents.

Investigation of Analogues with Varied Halogenation or Substituents

The systematic investigation of this compound analogues with varied halogenation or other substituents is a logical next step to expand the synthetic toolbox. Replacing the chlorine atom on the methyl group with other halogens (e.g., fluorine or bromine) could significantly alter the reactivity and selectivity of the molecule. For instance, the electrofluorination of chloromethanesulfonyl chloride yields a variety of fluorinated products, indicating the potential for creating novel fluorinated building blocks. researchgate.net

Similarly, modifying the sulfinyl chloride moiety could lead to new reagents with unique properties. For example, the synthesis of sulfinyl bromides and iodides would provide access to alternative reactivity patterns. The study of arenesulfonyl chlorides has shown that desulfonylative halogenation can be achieved using N-halosuccinimides, offering a metal-free method for creating dihalogenated arenes. nih.gov Exploring similar reactions with analogues of this compound could lead to new synthetic methodologies.

The introduction of other substituents on the methyl group could also be explored. This could lead to a diverse library of sulfinyl chlorides with tailored electronic and steric properties, further expanding their potential applications in organic synthesis.

Q & A

What are the optimized synthetic routes for chloromethanesulfinyl chloride, and how do reaction conditions influence yield?

Basic
The synthesis of this compound involves chlorination of sym-trithiane with acetyl chloride (AC2O) at 0°C under controlled conditions. After chlorination, excess reagents (Cl₂, AcCl) are removed via reduced-pressure distillation, followed by purification of the product by fractional distillation (yield: 55%, bp 42–62°C at 15 mm Hg). Key factors include maintaining sub-zero temperatures to minimize side reactions and precise distillation to isolate the sulfinyl chloride .

How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Advanced
Discrepancies in NMR and IR spectra (e.g., δ 4.90 ppm for CH₃S(O)Cl in CDCl₃ vs. solvent-dependent shifts) require cross-validation using standardized solvents and calibrated instruments. For example, IR absorption at 1150 cm⁻¹ (S=O stretching) should be compared across studies to confirm consistency. Researchers should replicate synthesis and characterization protocols from primary literature (e.g., JOC methods ) to isolate experimental variables.

What safety protocols are critical for handling this compound in electrophilic reactions?

Basic
Use inert gas-purged gloveboxes or fume hoods to prevent exposure to moisture and airborne HCl. Personal protective equipment (PPE) must include nitrile gloves, goggles, and flame-resistant lab coats. Spills should be neutralized with sodium bicarbonate and absorbed using inert materials (e.g., vermiculite) for hazardous waste disposal .

How does stereochemical isomerism affect reactivity in sulfinyl chloride intermediates?

Advanced
this compound can exhibit diastereomerism due to the sulfur center’s chirality. For example, 1-chloroethanesulfinyl chloride forms two diastereomers (2:1 ratio), distinguishable via NMR (δ 4.95 vs. 5.11 ppm for isomers A and B). Researchers should employ chiral HPLC or dynamic NMR to study kinetic vs. thermodynamic control during synthesis .

What analytical methods are recommended for quantifying decomposition products under thermal stress?

Advanced
Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) can identify decomposition products (e.g., SOₓ, HCl) at elevated temperatures. Gas chromatography (GC) with sulfur-selective detectors (e.g., FPD) is recommended for trace analysis. Reference safety data on hazardous byproducts (e.g., hydrogen chloride gas ).

How should researchers design experiments to assess hydrolytic stability of this compound?

Basic
Conduct kinetic studies in controlled humidity chambers, monitoring hydrolysis via conductivity (for HCl release) or FTIR (for S=O bond degradation). Use deuterated solvents (e.g., D₂O) to track proton exchange in NMR. Compare half-lives across pH conditions to model environmental persistence .

What strategies mitigate side reactions when using this compound as a sulfinylating agent?

Advanced
Pre-dry solvents (e.g., THF, CH₂Cl₂) over molecular sieves to prevent hydrolysis. Use Lewis acid catalysts (e.g., ZnCl₂) to enhance electrophilicity selectively. Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate sulfenyl chlorides, which may disproportionate if unquenched .

How do solvent polarity and temperature influence sulfoxide formation in nucleophilic substitutions?

Advanced
Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, increasing sulfoxide yields. Low temperatures (−20°C) favor kinetic control, while higher temperatures (25°C) promote thermodynamic products. Computational modeling (DFT) can predict solvent effects on activation barriers .

What are the limitations of common purification techniques for this compound?

Basic
Distillation risks decomposition above 60°C; short-path distillation under high vacuum (<1 mm Hg) is preferred. Recrystallization is ineffective due to low melting points. Impurity profiling via GC-MS is essential after synthesis .

How can researchers validate the purity of this compound batches?

Advanced
Combine elemental analysis (C, H, S, Cl) with quantitative ¹³C NMR and LC-MS. Titrate active chlorine content iodometrically. Cross-check against certified reference materials (CRMs) if available. Purity >98% is critical for reproducible organocatalytic applications .

What mechanistic insights explain competing pathways in sulfinyl chloride-mediated oxidations?

Advanced
Radical scavengers (e.g., TEMPO) can distinguish between ionic and radical mechanisms. Isotopic labeling (³⁵S) tracks sulfur transfer pathways. Kinetic isotope effects (KIEs) in deuterated substrates further elucidate transition states .

How should conflicting data on acute toxicity be addressed in risk assessments?

Basic
Consult GHS-compliant SDS for hazard classification (e.g., skin corrosion Category 1B ). Conduct in vitro assays (e.g., OECD TG 439 for skin irritation) to resolve discrepancies. Prioritize peer-reviewed toxicological studies over vendor-provided data .

What computational tools predict reactivity trends in sulfinyl chloride derivatives?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilicity (σ⁺S=O) and nucleophilic attack trajectories. Molecular dynamics simulations assess solvent effects. Validate predictions with Hammett plots or Mayr’s electrophilicity scales .

How do storage conditions impact the shelf life of this compound?

Basic
Store under argon at −20°C in amber glass to prevent photodegradation. Test for HCl evolution monthly via pH strips. Shelf life >6 months requires <0.1% moisture content (Karl Fischer titration) .

What interdisciplinary approaches enhance applications in asymmetric synthesis?

Advanced
Integrate chiral auxiliaries (e.g., Evans’ oxazolidinones) with sulfinyl chloride electrophiles. Use circular dichroism (CD) to monitor enantiomeric excess. Collaborate with computational chemists to design stereoselective catalysts .

Notes

  • Basic questions focus on foundational techniques and safety.
  • Advanced questions address mechanistic, analytical, or interdisciplinary challenges.
  • Methodological rigor and citation of primary literature (e.g., ) ensure reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.